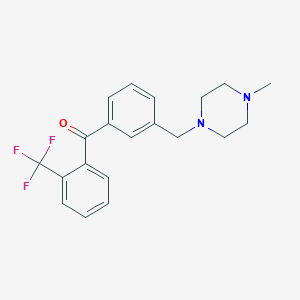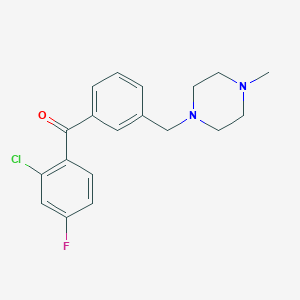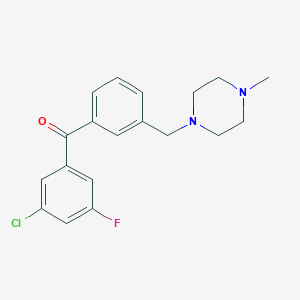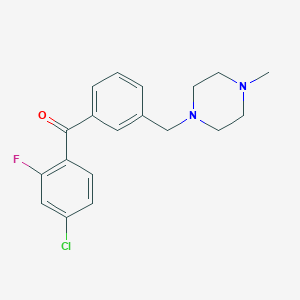
3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, also known as 3-CF-2-PBP, is a new and promising compound that has been recently studied for its potential applications in various areas of scientific research. 3-CF-2-PBP is a small molecule with a molecular weight of 247.6 g/mol. It is a substituted phenyl-piperidine that has a chlorine atom at the 3-position of the piperidine ring and a fluorine atom at the 5'-position of the benzene ring. 3-CF-2-PBP has been found to possess a variety of biological activities, including antiviral, antimicrobial, and anti-inflammatory activities.
Aplicaciones Científicas De Investigación
Reactivity with Amines
Research demonstrates that compounds similar to 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, such as 2-fluorotropone, react with piperidine and other amines. This reactivity is significant in synthetic organic chemistry for producing various substituted compounds (Pietra & Cima, 1971).
Synthesis of Antiproliferative Compounds
A series of benzophenones possessing pyridine nucleus were synthesized and evaluated for antiproliferative activity against cancer cells. Compounds with fluoro and chloro substituents on the benzoyl ring showed significant activity, highlighting the potential use of such compounds in cancer research (Al‐Ghorbani et al., 2016).
Proton Exchange Membranes
High molecular weight poly(2,5-benzophenone) derivatives, synthesized from chloro and fluoro substituted benzophenones, have been used to create proton exchange membranes. These materials have potential applications in fuel cells and other electrochemical devices (Ghassemi & McGrath, 2004).
Alzheimer's Disease Research
Fluorinated benzophenone derivatives have been synthesized as multipotent agents against β-secretase and acetylcholinesterase, targeting Alzheimer's disease. This research shows the potential therapeutic applications of such compounds in neurodegenerative diseases (Belluti et al., 2014).
Tumor Growth Inhibition
Novel synthetic benzophenone analogs, substituted with chloro and fluoro groups, have been investigated for their anti-cancer properties. These compounds have shown potential in inhibiting tumor growth and angiogenesis, contributing to the development of new cancer therapies (Mohammed & Khanum, 2018).
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJRZCVYBQHYIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643609 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-61-0 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)









![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)